molecular formula C9H6FNO B12359516 6-fluoro-8aH-isoquinolin-1-one

6-fluoro-8aH-isoquinolin-1-one

Cat. No.: B12359516
M. Wt: 163.15 g/mol
InChI Key: XEINXJLGXGMVQW-UHFFFAOYSA-N
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Description

6-fluoro-8aH-isoquinolin-1-one is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8aH-isoquinolin-1-one can be achieved through several methods:

    Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods

Industrial production of fluorinated isoquinolines often involves scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and various functionalized isoquinolines depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 6-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-fluoro-8aH-isoquinolin-1-one can be compared with other fluorinated isoquinolines and quinolines:

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoro-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H

InChI Key

XEINXJLGXGMVQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC=NC(=O)C21)F

Origin of Product

United States

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